molecular formula C8H5ClF2O2 B1301627 4-(Difluoromethoxy)benzoyl chloride CAS No. 57320-63-5

4-(Difluoromethoxy)benzoyl chloride

Cat. No.: B1301627
CAS No.: 57320-63-5
M. Wt: 206.57 g/mol
InChI Key: BRXHGTQXWFFHMM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a difluoromethoxy group at the para position. This compound is primarily used as a reagent in organic synthesis due to its reactive acyl chloride functional group .

Preparation Methods

4-(Difluoromethoxy)benzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(difluoromethoxy)benzoic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent . Another method involves the use of ethyl acetate, formamide, and thionyl chloride to prepare the compound . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Difluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, primarily due to its acyl chloride group. Some of the common reactions include:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and Lewis acids such as aluminum chloride. The major products formed depend on the specific nucleophile or reaction conditions employed.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the benzoyl chloride, affecting its reactivity and selectivity in different reactions .

Comparison with Similar Compounds

4-(Difluoromethoxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in this compound can enhance its reactivity and stability.

    4-Chlorobenzoyl chloride: Contains a chlorine atom at the para position. The difluoromethoxy group in this compound can provide different electronic effects compared to the chlorine atom.

    4-Trifluoromethoxybenzoyl chloride: Similar to this compound but with an additional fluorine atom.

These comparisons highlight the unique properties of this compound, particularly its reactivity and electronic effects due to the difluoromethoxy group.

Properties

IUPAC Name

4-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHGTQXWFFHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371749
Record name 4-(difluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57320-63-5
Record name 4-(Difluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57320-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(difluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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